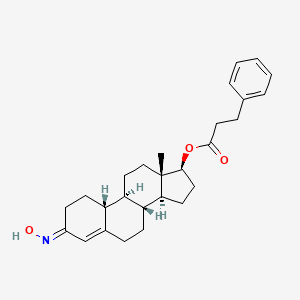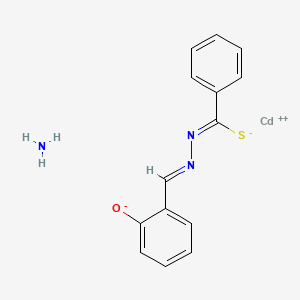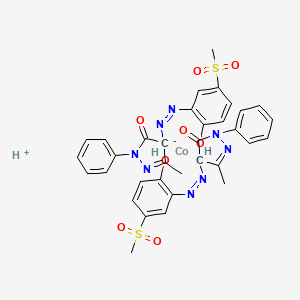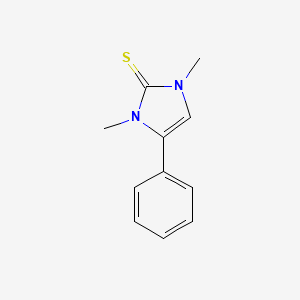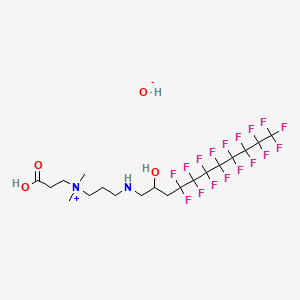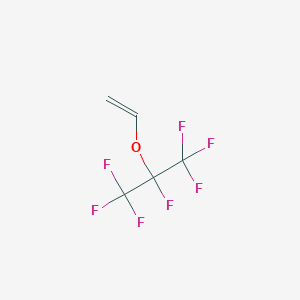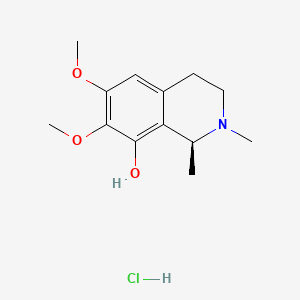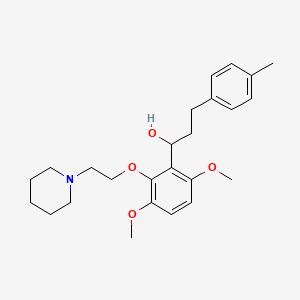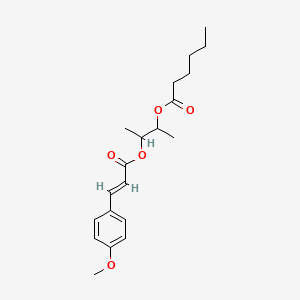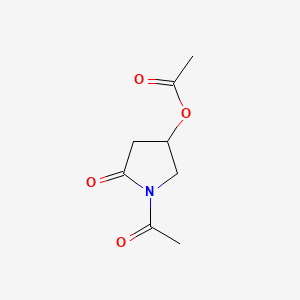
(+-)-1-Acetyl-4-(acetyloxy)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-1-Acetyl-4-(acetyloxy)-2-pyrrolidinone is an organic compound characterized by the presence of both acetyl and acetyloxy functional groups attached to a pyrrolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-Acetyl-4-(acetyloxy)-2-pyrrolidinone typically involves the acetylation of 4-hydroxy-2-pyrrolidinone. This can be achieved using acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of (±)-1-Acetyl-4-(acetyloxy)-2-pyrrolidinone may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(±)-1-Acetyl-4-(acetyloxy)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(±)-1-Acetyl-4-(acetyloxy)-2-pyrrolidinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (±)-1-Acetyl-4-(acetyloxy)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and acetyloxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-Acetyl-2-pyrrolidinone: Lacks the acetyloxy group, resulting in different chemical properties.
4-Hydroxy-2-pyrrolidinone: Contains a hydroxyl group instead of the acetyloxy group.
N-Acetyl-2-pyrrolidinone: Similar structure but with variations in functional groups.
Uniqueness
(±)-1-Acetyl-4-(acetyloxy)-2-pyrrolidinone is unique due to the presence of both acetyl and acetyloxy groups, which confer distinct chemical reactivity and potential applications. This dual functionality makes it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
88877-56-9 |
|---|---|
Fórmula molecular |
C8H11NO4 |
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
(1-acetyl-5-oxopyrrolidin-3-yl) acetate |
InChI |
InChI=1S/C8H11NO4/c1-5(10)9-4-7(3-8(9)12)13-6(2)11/h7H,3-4H2,1-2H3 |
Clave InChI |
LUSGWYXTPNAINU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC(CC1=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


